7-methyl-N-(4-methylbenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
Description
Properties
IUPAC Name |
7-methyl-N-[(4-methylphenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c1-11-3-6-13(7-4-11)10-21-19(25)16-17-22-18(24)14-9-12(2)5-8-15(14)23(17)20(26)27-16/h3-9H,10H2,1-2H3,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNPLZGIVTWRAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-N-(4-methylbenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents such as formamide or orthoesters.
Thiazole Ring Formation: The thiazole ring can be introduced via a cyclization reaction involving thiourea and α-haloketones.
Substitution Reactions:
Final Cyclization and Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated, nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, thiazoloquinazolines have shown potential as enzyme inhibitors, particularly targeting kinases and proteases. This makes them interesting candidates for drug development.
Medicine
In medicine, compounds with similar structures have been investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of 7-methyl-N-(4-methylbenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide would need to be validated through experimental studies.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, thiazoloquinazolines can interact with enzymes by binding to their active sites, thereby inhibiting their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects. For example, if the compound targets a kinase, it could inhibit cell proliferation, making it useful in cancer treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
Analysis :
- Thiazoloquinazoline vs. Imidazotetrazinone: The thiazoloquinazoline core introduces sulfur, which may enhance lipophilicity and alter electronic properties compared to nitrogen-rich imidazotetrazinones. This could influence membrane permeability or target binding .
Physicochemical Properties
| Property | Target Compound | Temozolomide | Dacarbazine-related A |
|---|---|---|---|
| Molecular Weight | ~413.5 g/mol (calculated) | 194.15 g/mol | 155.16 g/mol |
| Solubility | Likely low (lipophilic groups) | Moderate (polar carboxyl) | High (free base) |
| Melting Point | Not reported | 212–214°C | Not reported |
Notes:
- The target compound’s higher molecular weight and aromatic substituents suggest reduced aqueous solubility compared to temozolomide, necessitating formulation optimization for drug delivery .
Biological Activity
The compound 7-methyl-N-(4-methylbenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a derivative of thiazoloquinazoline, a class of compounds known for their diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, emphasizing its interactions with biological targets and its pharmacological properties.
Synthesis
The synthesis of thiazoloquinazoline derivatives often involves the condensation of appropriate thiazole and quinazoline precursors. For the specific compound , synthetic routes typically include:
- Formation of the thiazole ring using thioketones and appropriate amines.
- Cyclization with quinazoline derivatives , which may involve various functional groups to enhance biological activity.
Recent studies indicate that compounds like this compound can act on various biological pathways:
- G-protein Coupled Receptors (GPCRs) : The compound has been identified as a potential activator of BK (big potassium) channels, which are crucial in regulating cellular excitability and neurotransmitter release .
- Anticancer Activity : Thiazoloquinazoline derivatives have shown promise in inhibiting cancer cell proliferation. For instance, structural modifications have led to enhanced potency against various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells .
Case Studies
- BK Channel Opening : A study screened a library of compounds for BK channel activity and identified several thiazoloquinazoline derivatives as moderate activators. The compound exhibited significant channel-opening activity at micromolar concentrations .
- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that structural analogs of the compound inhibited cell growth in MCF7 and HepG2 cancer cell lines with IC50 values ranging from 2 to 10 μM, indicating a potential for further development as an anticancer agent .
Data Tables
| Compound Name | Structure | IC50 (μM) | Target |
|---|---|---|---|
| This compound | structure | 2.09 (MCF7) | EGFR |
| Analog A | structure | 0.096 (MCF7) | EGFR |
| Analog B | structure | 10 (A549) | VEGF RTK |
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing 7-methyl-N-(4-methylbenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide?
- Methodological Answer : The synthesis typically involves:
Formation of the thiazoloquinazoline core via cyclization of thiourea derivatives with α-keto esters under reflux in ethanol or DMF .
Introduction of the 4-methylbenzyl group via nucleophilic substitution or coupling reactions, often using coupling agents like EDC/HOBt in anhydrous DCM .
Oxidation and thiolation steps to install the 5-oxo-1-thioxo moiety, employing reagents such as Lawesson’s reagent or H₂O₂ in acetic acid .
Key conditions:
- Temperature: 80–110°C for cyclization.
- Solvents: Ethanol, DMF, or dichloromethane.
- Catalysts: Benzyltributylammonium bromide for phase-transfer reactions .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and ring fusion patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .
- Infrared Spectroscopy (IR) : To identify carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% recommended for biological assays) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial screens often focus on:
- Antimicrobial activity : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values compared to standard drugs like fluconazole .
- Enzyme inhibition : Testing against kinases or proteases using fluorescence-based assays (e.g., ATPase activity measured via malachite green) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Q. How is the compound’s solubility and stability optimized for in vitro studies?
- Methodological Answer :
- Solubility : Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) in aqueous buffers.
- Stability : Assess via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust pH to 6–7 for aqueous solutions .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., dihydrofolate reductase) .
- Pharmacophore mapping : MOE or Discovery Studio to align structural features with known inhibitors .
Advanced Research Questions
Q. How can conflicting crystallographic data on the compound’s conformation be resolved?
- Methodological Answer :
- High-resolution X-ray diffraction : Collect data at 100 K using synchrotron radiation (λ = 0.7–1.0 Å). Refine with SHELXL (anisotropic displacement parameters, twin refinement if needed) .
- Hydrogen-bonding analysis : Apply graph-set notation (e.g., ) to identify supramolecular motifs using Mercury or OLEX2 .
Example: Discrepancies in thioxo group orientation resolved via Hirshfeld surface analysis .
Q. What strategies improve reaction yields during scale-up synthesis?
- Methodological Answer :
- Flow chemistry : Continuous-flow reactors for exothermic steps (e.g., cyclization) to enhance heat/mass transfer .
- Design of Experiments (DoE) : Use Taguchi or Box-Behnken models to optimize variables (e.g., solvent polarity, catalyst loading) .
Case study: Yield increased from 45% (batch) to 72% (flow) by reducing residence time to 10 minutes .
Q. How does the compound’s thioxo group influence its electronic structure and reactivity?
- Methodological Answer :
- DFT calculations : Gaussian 16 at B3LYP/6-311+G(d,p) level to map frontier orbitals (HOMO/LUMO) and electrostatic potential surfaces .
- Reactivity studies : Track thioxo → oxo substitution kinetics under oxidative conditions (e.g., H₂O₂) via UV-Vis spectroscopy .
Q. What in vitro assays elucidate the compound’s mechanism of action against resistant pathogens?
- Methodological Answer :
- Time-kill assays : Expose MRSA to 4× MIC and plate aliquots hourly to distinguish bactericidal vs. bacteriostatic effects .
- Resistance induction : Serial passage in sub-MIC concentrations for 30 generations; monitor MIC shifts via broth microdilution .
- Biofilm disruption : Crystal violet staining to quantify biomass reduction in P. aeruginosa biofilms .
Q. How are structural analogs designed to enhance target selectivity while minimizing off-target effects?
- Methodological Answer :
- SAR studies : Synthesize analogs with substituent variations (e.g., halogens, methoxy) on the benzyl and quinazoline groups. Test against panels of kinases or GPCRs .
- Off-target profiling : Use Eurofins Cerep’s SafetyScreen44 to assess hERG binding, CYP inhibition, etc. .
Example: Replacing 4-methylbenzyl with 4-fluorobenzyl reduced hERG IC₅₀ from 2.1 μM to >10 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
